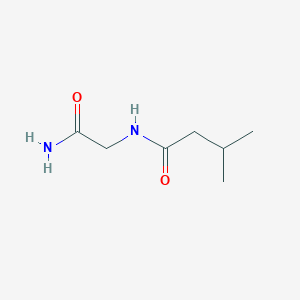
Butanamide, N-(2-amino-2-oxoethyl)-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanamide, N-(2-amino-2-oxoethyl)-3-methyl- is an organic compound with the molecular formula C6H10N2O3 It is a derivative of butanamide, characterized by the presence of an amino group and a keto group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, N-(2-amino-2-oxoethyl)-3-methyl- typically involves the reaction of butanoic acid derivatives with amino acid derivatives under controlled conditions. One common method involves the use of butanoic acid and glycine derivatives, which react to form the desired compound through a series of condensation and reduction reactions. The reaction conditions often require the use of catalysts and specific temperature and pH ranges to ensure optimal yield and purity .
Industrial Production Methods
In industrial settings, the production of Butanamide, N-(2-amino-2-oxoethyl)-3-methyl- is scaled up using similar synthetic routes but with modifications to accommodate larger volumes. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency. Additionally, purification processes such as crystallization and chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
Butanamide, N-(2-amino-2-oxoethyl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction produces hydroxyl derivatives .
Aplicaciones Científicas De Investigación
Butanamide, N-(2-amino-2-oxoethyl)-3-methyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe in molecular biology experiments.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of Butanamide, N-(2-amino-2-oxoethyl)-3-methyl- involves its interaction with specific molecular targets and pathways.
Propiedades
Número CAS |
241816-75-1 |
|---|---|
Fórmula molecular |
C7H14N2O2 |
Peso molecular |
158.20 g/mol |
Nombre IUPAC |
N-(2-amino-2-oxoethyl)-3-methylbutanamide |
InChI |
InChI=1S/C7H14N2O2/c1-5(2)3-7(11)9-4-6(8)10/h5H,3-4H2,1-2H3,(H2,8,10)(H,9,11) |
Clave InChI |
WBBISFARYIBCGU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(=O)NCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Methano-1h-furo[3,4-b]pyrrole](/img/structure/B14234891.png)
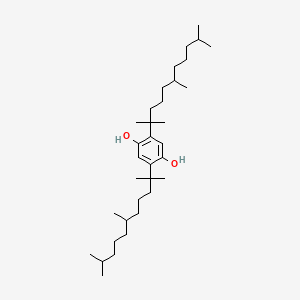
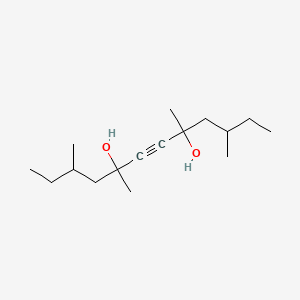

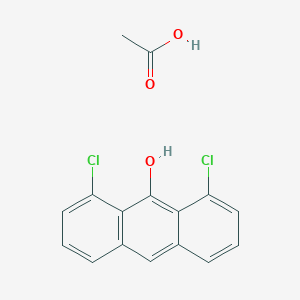
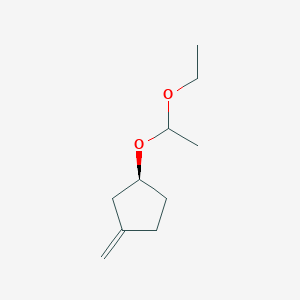
![2H-Pyran-2-one, 6-methyl-4-[(4-nitrophenyl)ethynyl]-](/img/structure/B14234923.png)
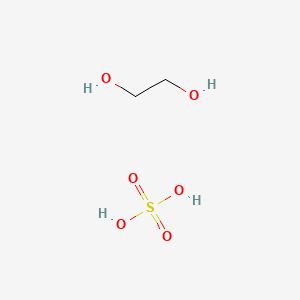
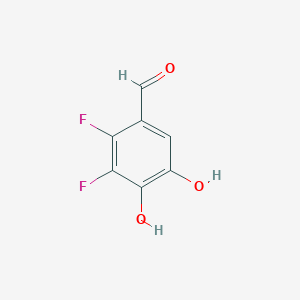
![1-(2-amino-4H-[1,3]thiazolo[5,4-b]indol-4-yl)ethanone](/img/structure/B14234932.png)
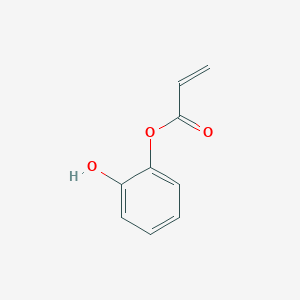
![But-3-yn-1-yl [3-(triethoxysilyl)propyl]carbamate](/img/structure/B14234943.png)
![N-[4-[2-Acetyl-4-(3-chlorophenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14234952.png)
![4,6-Dichloro-3-fluoro-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14234955.png)
